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Compound of Interest

Compound Name: 3-Bromo-5-iodopyridin-2-amine

Cat. No.: B1287851 Get Quote

Application Note: Synthesis of 3-Bromo-5-
iodopyridin-2-amine
Introduction

3-Bromo-5-iodopyridin-2-amine is a key intermediate in the synthesis of various

pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer

therapy.[1][2] This application note provides a detailed protocol for the synthesis of 3-Bromo-5-
iodopyridin-2-amine from the readily available starting material, 2-amino-5-bromopyridine.

The described method is a robust and scalable iodination reaction that offers high purity and

good yields.

Reaction Principle

The synthesis involves the electrophilic iodination of 2-amino-5-bromopyridine at the C3

position. The amino group at the C2 position activates the pyridine ring, directing the incoming

electrophile to the ortho and para positions. As the C5 position is already substituted with a

bromine atom, the iodination selectively occurs at the C3 position. The reaction is typically

carried out in an acidic medium using a combination of potassium iodate and potassium iodide,

which in situ generates the iodinating species.

Experimental Protocol
Materials:
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2-amino-5-bromopyridine

Sulfuric acid (2 M)

Potassium iodate (KIO₃)

Potassium iodide (KI)

Sodium hydroxide solution (20-30%) or ammonia for pH adjustment

Ethyl acetate

Sodium thiosulfate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Ethanol (85% or 90%) for recrystallization

Equipment:

Three-necked round-bottom flask

Stirrer

Heating mantle with temperature controller

Dropping funnel

Condenser

pH meter or pH paper

Buchner funnel and flask

Separatory funnel

Rotary evaporator
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Procedure:

Reaction Setup: In a three-necked flask equipped with a stirrer, dissolve 2-amino-5-

bromopyridine in 2 M sulfuric acid.

Addition of Iodinating Agents: While stirring, slowly add potassium iodate to the solution.

Heat the mixture to 90-100 °C.[3]

Iodination Reaction: Prepare a solution of potassium iodide in water and add it dropwise to

the heated reaction mixture over a period of 1-2 hours.[3] After the addition is complete,

continue stirring the mixture at 90-100 °C for an additional 1.5-3 hours.[1][3]

Work-up:

Cool the reaction mixture to room temperature.

Carefully adjust the pH of the solution to 8.5-9.5 using a 20-30% sodium hydroxide

solution or ammonia to precipitate the product.[3]

Cool the mixture to 10 °C to ensure complete precipitation.[1][3]

Isolation and Purification:

Collect the solid product by filtration using a Buchner funnel and wash the filter cake with

cold water.[1]

For further purification, the crude product can be recrystallized from 85% or 90% ethanol.

[1][3]

Alternatively, the aqueous layer after pH adjustment can be extracted with ethyl acetate.

The combined organic layers are then washed with aqueous sodium thiosulfate, water,

and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure

to yield the final product.[4]

Data Summary
The following table summarizes the quantitative data from a representative synthesis protocol.
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Parameter Value Reference

Starting Material 2-amino-5-bromopyridine [1][3][4]

Iodinating Agents
Potassium iodate (KIO₃),

Potassium iodide (KI)
[1][3][4]

Solvent 2 M Sulfuric Acid [1][3][4]

Reaction Temperature 90-100 °C [1][3]

Reaction Time 2.5 - 5 hours [1][3]

Product Yield 73.7% - 95% [1][3]

Product Purity
98.5% - 99.5% (after

recrystallization)
[1][3]

Melting Point 112-113 °C

Visualizations
Reaction Scheme:

Reaction Scheme for the Synthesis of 3-Bromo-5-iodopyridin-2-amine

Product

2-amino-5-bromopyridine

3-Bromo-5-iodopyridin-2-amineIodination

KIO₃ + KI

2M H₂SO₄

90-100 °C

Click to download full resolution via product page

Caption: Chemical reaction for the synthesis of 3-Bromo-5-iodopyridin-2-amine.

Experimental Workflow:
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Experimental Workflow

Start

Dissolve 2-amino-5-bromopyridine
in 2M H₂SO₄

Add KIO₃ and heat to 90-100 °C

Dropwise addition of KI solution

Stir at 90-100 °C for 1.5-3h

Cool to room temperature

Adjust pH to 8.5-9.5

Cool to 10 °C to precipitate product

Filter and wash with cold water

Recrystallize from ethanol

End
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Caption: Step-by-step workflow for the synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis of 3-Bromo-5-iodopyridin-2-amine from 2-
amino-5-bromopyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287851#synthesis-of-3-bromo-5-iodopyridin-2-
amine-from-2-amino-5-bromopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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